

# The Selectivity Profile of WH-4-023: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

**WH-4-023** is a potent and selective dual inhibitor of the Src family kinases, Lck and Src.[1][2][3] This technical guide provides an in-depth overview of its selectivity profile, the experimental protocols used for its characterization, and its impact on relevant signaling pathways.

## **Data Presentation: Kinase Inhibition Profile**

**WH-4-023** demonstrates high affinity for Lck and Src, with inhibitory concentrations in the low nanomolar range.[1][2][4] Its selectivity has been established against several other kinases, showing a significantly lower potency for p38 $\alpha$  and KDR.[1][3][5] The compound also potently inhibits Salt-Inducible Kinases (SIKs).[2][4][6]



Target Kinase	IC50 (nM)	Kinase Family	Notes
Lck	2	Src Family Kinase	Potent inhibition observed in cell-free assays.[2][4][6]
Src	6	Src Family Kinase	Potent inhibition observed in cell-free assays.[2][4][6]
SIK1	10	AMPK-related	Potent inhibition.[2][4]
SIK2	22	AMPK-related	Potent inhibition.[2][4]
SIK3	60	AMPK-related	Potent inhibition.[2][4]
ρ38α	1300	MAPK	>300-fold less sensitive than Lck/Src. [5]
KDR (VEGFR2)	650	Receptor Tyrosine Kinase	>300-fold less sensitive than Lck/Src. [5]

Qualitative selectivity information indicates that **WH-4-023** inhibits protein tyrosine kinases with a Threonine residue at the "gatekeeper" position, including FGF and Ephrin receptors, other Src family members like Yes, and BTK.[4] Conversely, it does not inhibit members of the AMPK-related kinase subfamily that have a larger hydrophobic residue (Methionine or Leucine) at the gatekeeper site.[4]

## **Experimental Protocols**

The primary assay used to determine the inhibitory activity of **WH-4-023** against Lck is a Homogeneous Time Resolved Fluorescence (HTRF) kinase assay.[4][6]

# Lck HTRF Kinase Assay



This assay measures the ATP-dependent phosphorylation of a biotinylated gastrin peptide substrate by the Lck kinase domain (amino acids 225-509).[4][6]

#### Materials:

- Lck enzyme (GST-kinase domain fusion)
- Biotinylated gastrin substrate peptide
- ATP
- WH-4-023 or other test compounds
- Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl<sub>2</sub>, 5 mM MnCl<sub>2</sub>, 2 mM DTT, 0.05% BSA.[4][6]
- Detection Reagent Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA,
   0.1% Tween20.[6]
- Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY) and Streptavidin-Allophycocyanin (SA-APC).[6]

#### Procedure:

- The inhibitor compound (WH-4-023) is pre-incubated with the Lck enzyme.
- The kinase reaction is initiated by adding the biotinylated gastrin substrate and ATP. Final concentrations in the assay are typically 250 pM Lck, 1.2 μM gastrin, and 0.5 μM ATP.[4][6]
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is quenched by adding the detection reagent buffer.[4][6]
- Eu-anti-PY and SA-APC are added to the quenched reaction. The final concentrations are typically 0.025 nM and 0.0004 mg/mL, respectively.[6]
- The plate is read in a fluorescence plate reader with excitation at 320 nm and emission detection at 615 nm and 655 nm.[6]

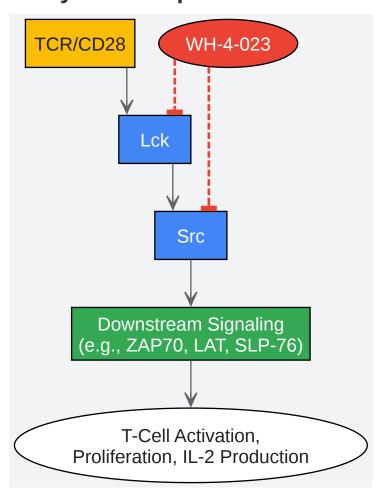


Principle: Phosphorylation of the biotinylated substrate by Lck allows for the binding of the Euanti-PY antibody. The biotin moiety is bound by SA-APC. When both are bound to the same peptide, the close proximity of the Europium donor and the Allophycocyanin acceptor results in a FRET signal. Inhibition of Lck by **WH-4-023** prevents substrate phosphorylation, leading to a decrease in the FRET signal.

## **General Kinase Assay Protocol**

Assays for other kinases, such as Src, are performed in a similar manner, with adjustments to the concentrations of the enzyme, substrate peptide, and ATP to suit the specific activity and Michaelis-Menten constants (Km) of the kinase.[6]

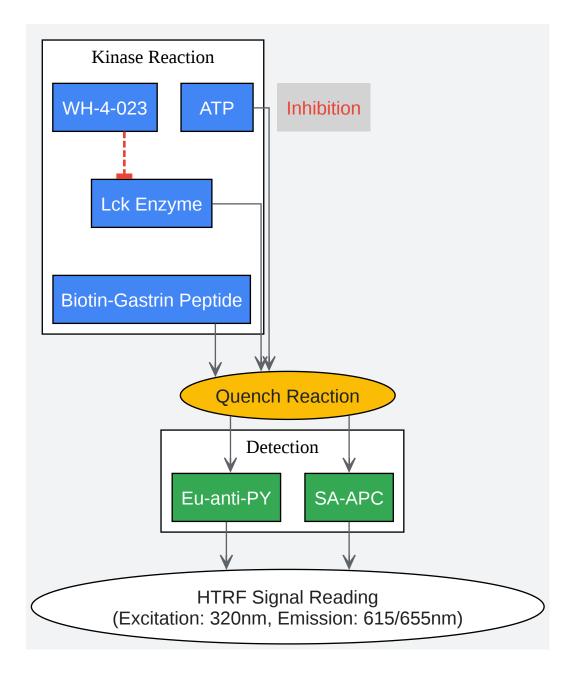
# Mandatory Visualizations Signaling Pathways and Experimental Workflows



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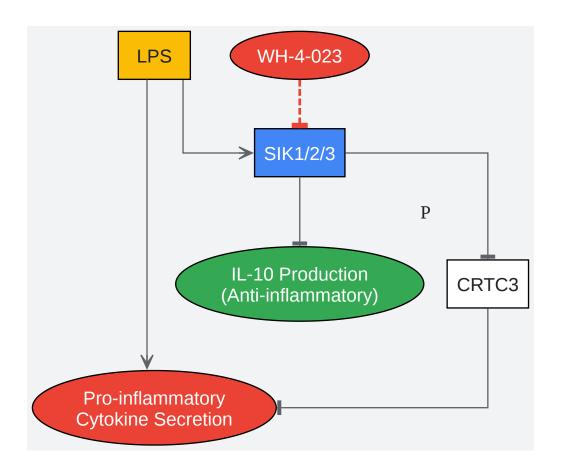
Caption: WH-4-023 inhibits Lck and Src in the T-cell receptor signaling pathway.



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Caption: Workflow of the Lck Homogeneous Time Resolved Fluorescence (HTRF) assay.





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Caption: WH-4-023 modulates macrophage polarization by inhibiting SIK.

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